5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring linked to a pyrrolo[1,2-a]imidazole moiety. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole-containing compounds are known to have diverse pharmacokinetic properties due to their broad range of chemical and biological properties .
Result of Action
Imidazole-containing compounds are known to have diverse biological activities due to their broad range of chemical and biological properties .
Action Environment
Imidazole-containing compounds are known to have diverse environmental interactions due to their broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[1,2-a]imidazole core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles. Subsequent steps may include chlorination, thiophene ring formation, and amide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like tin chloride or iron powder.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials or as a chemical intermediate.
Comparison with Similar Compounds
Indole derivatives: These compounds share the pyrrolo[1,2-a]imidazole core and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds contain similar fused ring systems and have shown antimicrobial, anti-inflammatory, and antitumor activities.
Uniqueness: 5-Chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-15-8-7-14(23-15)17(22)20-12-5-3-11(4-6-12)13-10-19-16-2-1-9-21(13)16/h3-8,10H,1-2,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSPDXJDJWLEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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